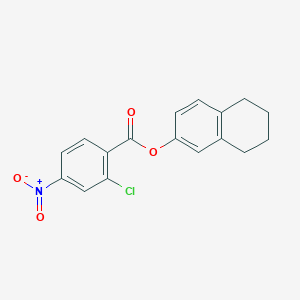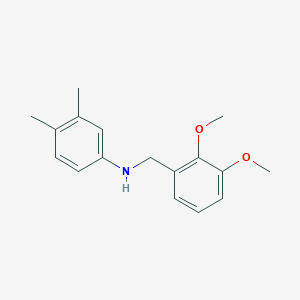
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide, also known as CMCT, is a chemical compound that has been widely used in scientific research. It is a thiosemicarbazone derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide exerts its biological effects by chelating metal ions. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to bind to copper, iron, and zinc ions, which are essential for the proper functioning of many enzymes and proteins in the body.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have antimicrobial activity against Gram-positive bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide in lab experiments is its ability to chelate metal ions, which can be useful in studying the role of metal ions in biological processes. However, one limitation of using N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide is its potential toxicity. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide. One area of research is the development of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide derivatives with improved pharmacological properties. Another area of research is the investigation of the role of metal ions in disease processes, and the development of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide-based therapies for these diseases. Additionally, the use of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide as a fluorescent probe for the detection of metal ions in biological samples could be further explored.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide can be synthesized by reacting 3-chloro-2-methylbenzaldehyde with thiosemicarbazide in the presence of morpholine. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been widely used in scientific research due to its ability to chelate metal ions. It has been shown to have antitumor, antiviral, and antimicrobial activities. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has also been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-9-10(13)3-2-4-11(9)14-12(17)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFNSXZRZLBQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)


![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)

![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)
![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)
![3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5745622.png)
